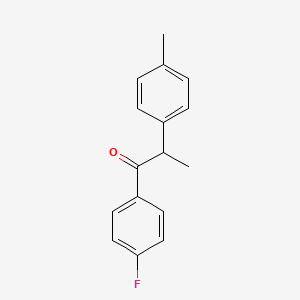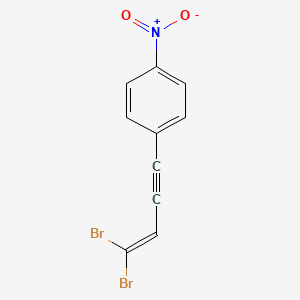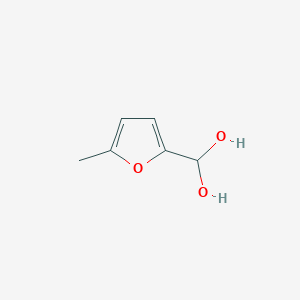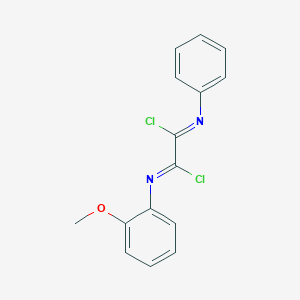
Ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- is a chemical compound with the molecular formula C16H14Cl2N2O2. It is known for its unique structure, which includes both methoxyphenyl and phenyl groups attached to an ethanediimidoyl dichloride core. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- can be synthesized through a series of chemical reactions. One common method involves the reaction of ethanediimidoyl dichloride with 2-methoxyphenyl and phenyl groups under controlled conditions. The reaction typically requires the use of a solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is carried out at a specific temperature and pressure to ensure the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- involves large-scale chemical reactors and precise control of reaction conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield. Industrial production methods are designed to be efficient and cost-effective, allowing for the large-scale manufacture of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- into other compounds with different functional groups.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- depend on the specific reaction and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield a variety of substituted products.
Scientific Research Applications
Ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. Its effects are mediated through specific interactions with enzymes, receptors, or other molecular targets.
Comparison with Similar Compounds
Ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- can be compared with other similar compounds, such as:
Ethanediimidoyl dichloride, (4-methoxyphenyl)phenyl-: This compound has a similar structure but with a different position of the methoxy group.
Ethanediimidoyl dichloride, bis(2-methoxyphenyl)-: This compound has two methoxyphenyl groups instead of one methoxyphenyl and one phenyl group.
The uniqueness of ethanediimidoyl dichloride, (2-methoxyphenyl)phenyl- lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
653591-78-7 |
|---|---|
Molecular Formula |
C15H12Cl2N2O |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
N'-(2-methoxyphenyl)-N-phenylethanediimidoyl dichloride |
InChI |
InChI=1S/C15H12Cl2N2O/c1-20-13-10-6-5-9-12(13)19-15(17)14(16)18-11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
LNRAGDIDQBJRGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=C(C(=NC2=CC=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


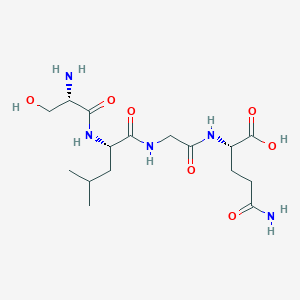
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)
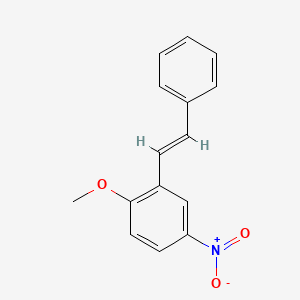

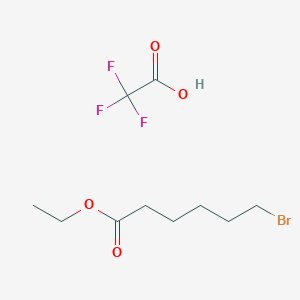
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
stannane](/img/structure/B12528426.png)
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)
![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)
